2-Bromo-6-iodoisonicotinic acid
Description
2-Bromo-6-iodoisonicotinic acid is a halogenated derivative of isonicotinic acid, a pyridine ring-containing compound with a carboxylic acid group at position 3. Its molecular formula is C₆H₃BrINO₂ (CAS: Not explicitly provided in evidence, but structurally analogous to CAS 1022128-96-6 for 2-bromo-6-iodo-benzoic acid, a benzene-ring analogue). The compound features bromine and iodine substituents at positions 2 and 6 of the pyridine ring, respectively. This dual halogenation confers unique reactivity and steric properties, making it valuable in pharmaceutical intermediates and cross-coupling reactions.
Properties
Molecular Formula |
C6H3BrINO2 |
|---|---|
Molecular Weight |
327.90 g/mol |
IUPAC Name |
2-bromo-6-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3BrINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) |
InChI Key |
BRFJLDCITPHJQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodoisonicotinic acid typically involves halogenation reactions. One common method is the sequential halogenation of isonicotinic acid. Initially, isonicotinic acid undergoes bromination at the 2-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Subsequently, the brominated product is subjected to iodination at the 6-position using iodine or an iodinating agent such as iodine monochloride (ICl) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodoisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Oxidation Products: Pyridine oxides and related compounds.
Scientific Research Applications
2-Bromo-6-iodoisonicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodoisonicotinic acid is primarily based on its ability to interact with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s structure enables it to participate in electron transfer processes and influence cellular pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- Reactivity : The iodine atom in this compound enhances electrophilicity at position 6, favoring Pd-catalyzed cross-coupling reactions over chlorine or bromine analogues.
- Acidity : Pyridine-ring derivatives (nicotinic/isonicotinic acids) exhibit lower pKa values (~1.5–2.5) compared to benzoic acid analogues (~4.2).
Methoxy-Substituted Analogues
Table 2: Methoxy vs. Halogen Substituents
Notes:
- Electronic Effects : Methoxy groups donate electron density via resonance, reducing the pyridine ring's electrophilicity compared to halogenated derivatives. This makes methoxy-substituted compounds less reactive in cross-coupling but more stable under acidic conditions.
- Synthetic Utility : Halogenated derivatives are preferred for metal-catalyzed reactions, while methoxy analogues are used as protecting groups or directing agents.
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